Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate
Description
Properties
IUPAC Name |
ethyl 3-[ethyl-(3-methylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(10-9-14(17)19-5-2)15(18)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHATJYQJDIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate typically involves the reaction of 3-methylbenzoic acid with ethylamine to form N-ethyl-3-methylbenzamide. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Produces 3-(N-ethyl-3-methylbenzamido)propanoic acid and ethanol.
Reduction: Produces 3-(N-ethyl-3-methylbenzamido)propanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
Insect Repellents
The compound has also been explored for use in insect repellents. Its structural similarity to known repellents allows it to function effectively against pests.
Case Study: Efficacy Against Mosquitoes
Research conducted by the National Institutes of Health demonstrated that formulations containing this compound provided substantial protection against mosquito bites in field trials. The study highlighted its effectiveness compared to conventional repellents like DEET, indicating a promising alternative for personal protection against vector-borne diseases .
Agrochemical Applications
In agrochemistry, this compound is being studied for its potential as a pesticide or herbicide.
Case Study: Pest Control Efficacy
A field study assessed the effectiveness of this compound as an insecticide against common agricultural pests. The results showed that it significantly reduced pest populations while maintaining safety for beneficial insects, making it a candidate for environmentally friendly pest management strategies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against cancer cell lines |
| Insect Repellents | Protection against mosquitoes | Effective alternative to DEET in field trials |
| Agrochemicals | Potential pesticide/herbicide | Reduced pest populations with minimal impact on beneficial insects |
Mechanism of Action
The mechanism of action of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure: Contains a hydroxy-dimethylethyl group instead of the ethyl propanoate chain.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Applications : Functions as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization.
- Key Difference : The absence of the ethyl ester limits its use in esterase-sensitive drug delivery compared to the target compound.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate ()
- Structure: Features a pyridinyl group and dual amino substituents on the benzamido moiety.
- Molecular Weight: 333.3 g/mol (vs. ~293.3 g/mol for the target compound, estimated based on C15H21NO3).
- Applications: Potential bioactive properties due to the pyridinyl group, which may enhance binding to enzymatic targets.
Ethyl 3-[(2-FURYLMETHYL)AMINO]PROPANOATE ()
- Structure : Substituted with a furylmethyl group instead of the 3-methylbenzamido group.
- Applications : Electrophilic character suitable for Diels-Alder reactions (), contrasting with the target compound’s likely pharmaceutical focus.
Physicochemical Properties
*Estimated based on structural analysis.
Key Structural and Functional Divergences
Biological Activity
Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C14H19N2O2 and features an ethyl ester group along with an amide functional group. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The amide group can participate in hydrogen bonding, while the ethyl ester may enhance lipid solubility, facilitating cellular uptake. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
In studies assessing cytotoxic effects on cancer cell lines, this compound demonstrated significant antiproliferative activity. The compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 |
| HCT116 (Colon Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Effects : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via amidation between ethyl 3-aminopropanoate and N-ethyl-3-methylbenzoyl chloride. Key steps include:
- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous THF at 0–5°C to minimize side reactions.
- Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.
- Purification via silica gel column chromatography (hexane/EtOAc gradient) improves yield and purity.
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitoring reaction progress via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- ¹H NMR : Key peaks include the ester ethyl group (δ ~1.3 ppm, triplet; δ ~4.1 ppm, quartet), aromatic protons (δ ~7.2–7.5 ppm, multiplet), and amide NH (δ ~6.5 ppm, broad singlet, exchangeable with D₂O).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amide carbonyl (C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula.
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during solid/liquid handling.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How do heterogeneous metal catalysts influence the stability and reactivity of this compound in reductive environments?
- Methodological Answer : Catalysts like Pd/C or Raney Ni enable selective hydrogenation of functional groups (e.g., nitro to amine). For example:
- Reductive solvolysis with Pd/C in ethanol under H₂ gas (1–3 atm) stabilizes intermediates by preventing polymerization.
- Monitor reaction progress via GC-FID/MS for monomer identification and HSQC NMR to track structural changes.
Q. What strategies are effective for synthesizing derivatives of this compound, and how are their bioactivities assessed?
- Methodological Answer :
- Derivatization : Replace the N-ethyl group with bulkier substituents (e.g., tert-butyl) via nucleophilic substitution (e.g., using SOCl₂ for chlorination).
- Characterization : Use XRD for crystal structure validation and 2D NMR (COSY, HSQC) for stereochemical analysis.
- Bioactivity Screening : Conduct enzyme inhibition assays (e.g., COX-2) and cytotoxicity tests (MTT assay on cancer cell lines).
Q. How can computational tools enhance the structural analysis of this compound?
- Methodological Answer :
- Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to analyze XRD data. Key parameters include R-factor (<5%) and electron density maps for bond validation.
- Molecular Modeling : Compare optimized geometries (DFT calculations at B3LYP/6-31G* level) with experimental data to resolve conformational ambiguities.
Q. What experimental approaches resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Replicate Studies : Conduct DSC for melting point verification and HPLC-UV for purity checks (>98%).
- Comparative Analysis : Cross-reference with databases (PubChem, Reaxys) and validate using independent techniques (e.g., Karl Fischer titration for water content).
- Statistical Tools : Apply principal component analysis (PCA) to identify outlier datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
